
9,9'-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C46H42N4O2.2ClH and a molecular weight of 755.84 g/mol This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties linked by an octamethylene bridge
準備方法
The synthesis of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps. One common method starts with the preparation of o-phenylenediamine, which is then reacted with acridine derivatives under specific conditions. The reaction typically involves the use of solvents such as ethanol and catalysts like zinc powder to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. This is often achieved using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the acridine or o-phenylenediamine moieties .
科学的研究の応用
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA and disrupt cellular processes.
作用機序
The mechanism of action of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can interact with proteins, altering their structure and function, which can have various biological effects .
類似化合物との比較
Similar compounds to 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include other acridine derivatives and o-phenylenediamine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and linkages. For example:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye in biological research.
o-Phenylenediamine: A precursor to many heterocyclic compounds and used in various chemical syntheses.
The uniqueness of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structure, which combines the properties of both acridine and o-phenylenediamine, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
66724-92-3 |
|---|---|
分子式 |
C46H44Cl2N4O2 |
分子量 |
755.8 g/mol |
IUPAC名 |
acridin-9-yl-[2-[8-[2-(acridin-9-ylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C46H42N4O2.2ClH/c1(3-17-31-51-43-29-15-13-27-41(43)49-45-33-19-5-9-23-37(33)47-38-24-10-6-20-34(38)45)2-4-18-32-52-44-30-16-14-28-42(44)50-46-35-21-7-11-25-39(35)48-40-26-12-8-22-36(40)46;;/h5-16,19-30H,1-4,17-18,31-32H2,(H,47,49)(H,48,50);2*1H |
InChIキー |
GSGHIELQZNZKDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


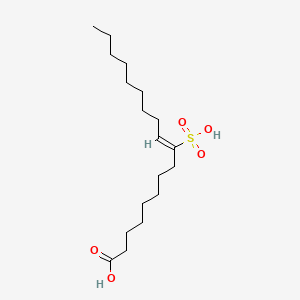
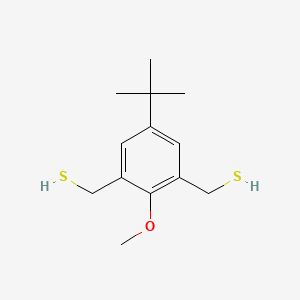
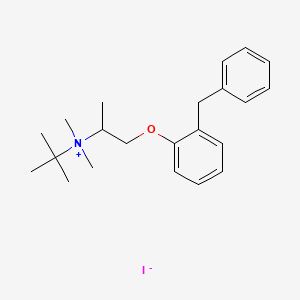
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
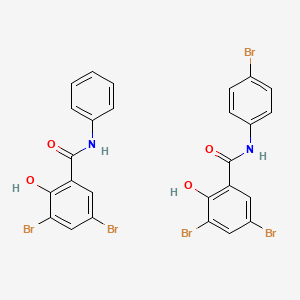
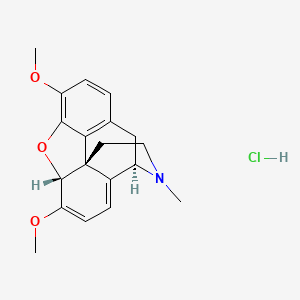
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)



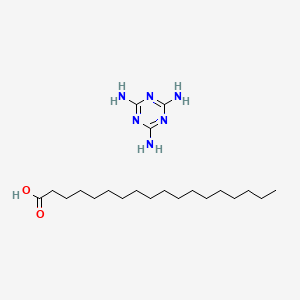
![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
